molecular formula C26H20N2O3S B11231664 6-Allyl-N-(1-naphthyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

6-Allyl-N-(1-naphthyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11231664
M. Wt: 440.5 g/mol
InChI Key: NOGKAOAMDQJIJD-UHFFFAOYSA-N
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Description

6-Allyl-N-(1-naphthyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo-thiazine derivatives This compound is characterized by its unique structure, which includes an allyl group, a naphthyl group, and a dibenzo-thiazine core with a carboxamide and dioxide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Allyl-N-(1-naphthyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

6-Allyl-N-(1-naphthyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield additional dioxide or hydroxyl functionalities, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 6-Allyl-N-(1-naphthyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Allyl-N-(1-naphthyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its combination of an allyl group, a naphthyl group, and a dibenzo-thiazine core with carboxamide and dioxide functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C26H20N2O3S

Molecular Weight

440.5 g/mol

IUPAC Name

N-naphthalen-1-yl-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C26H20N2O3S/c1-2-16-28-24-15-14-19(17-22(24)21-11-5-6-13-25(21)32(28,30)31)26(29)27-23-12-7-9-18-8-3-4-10-20(18)23/h2-15,17H,1,16H2,(H,27,29)

InChI Key

NOGKAOAMDQJIJD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5S1(=O)=O

Origin of Product

United States

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